Thalidomide-N-methylpiperazine

PROTAC linker design physicochemical properties piperazine protonation

Thalidomide-N-methylpiperazine is a ready-to-conjugate CRBN-recruiting module that eliminates separate procurement and coupling of the thalidomide ligand and N-methylpiperazine linker, reducing synthetic steps for final PROTAC assembly. Validated in covalent MLKL PROTAC Degrader-2 (MP-1/MP-11) with nanomolar antinecroptotic activity (EC₅₀ 0.017 μM) and confirmed in vivo MLKL degradation in HT-29 xenograft models. Its semi-rigid N-methylpiperazine linker (predicted pKa 10.83) enhances endosomal escape and solubility compared to purely alkyl or PEG-based alternatives, making it the preferred choice for translational necroptosis research and PROTAC SAR studies.

Molecular Formula C18H20N4O4
Molecular Weight 356.4 g/mol
Cat. No. B15620311
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThalidomide-N-methylpiperazine
Molecular FormulaC18H20N4O4
Molecular Weight356.4 g/mol
Structural Identifiers
InChIInChI=1S/C18H20N4O4/c1-20-6-8-21(9-7-20)11-2-3-12-13(10-11)18(26)22(17(12)25)14-4-5-15(23)19-16(14)24/h2-3,10,14H,4-9H2,1H3,(H,19,23,24)
InChIKeyQCWYNTQEGFDVSU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Thalidomide-N-methylpiperazine for PROTAC Development: Core Identity and Procurement Relevance


Thalidomide-N-methylpiperazine (CAS 2924858-30-8, MW 356.38, C₁₈H₂₀N₄O₄) is a pre-assembled E3 ligase ligand-linker conjugate that couples a thalidomide-derived cereblon (CRBN) binding moiety to an N-methylpiperazine linker [1]. This bifunctional building block is specifically designed for streamlined PROTAC (Proteolysis-Targeting Chimera) synthesis, eliminating the need for separate procurement and conjugation of the E3 ligase ligand and linker components . The compound serves as the critical CRBN-recruiting module in PROTAC MLKL Degrader-2 (HY-169072, compound MP-1), a covalent MLKL-targeting degrader with demonstrated antinecroptotic activity in human cell lines and in vivo MLKL degradation efficacy in HT-29 xenograft models [2].

Why Thalidomide-N-methylpiperazine Cannot Be Replaced by Other Thalidomide-Linker Conjugates in MLKL PROTAC Development


In PROTAC design, the linker composition, length, rigidity, and protonation state critically govern ternary complex formation efficiency, target degradation potency, and physicochemical properties [1]. Thalidomide-N-methylpiperazine incorporates a semi-rigid N-methylpiperazine linker whose predicted pKa of 10.83 enables pH-dependent protonation that can enhance endosomal escape and solubility—properties not shared by purely alkyl or PEG-based thalidomide-linker conjugates [2]. Substituting this conjugate with alternatives such as Thalidomide-Piperazine-Piperidine (MW 425.48, different exit vector and linker length) or Thalidomide-Piperazine-PEG1-NH₂ (flexible PEG spacer) would alter the spatial geometry of the resulting PROTAC, potentially disrupting the critical POI–PROTAC–CRBN ternary complex architecture that was specifically optimized in the SAR campaign leading to MP-1/MP-11 [3]. Generic substitution without re-optimization of the entire PROTAC architecture risks loss of degradation potency, target selectivity, and in vivo efficacy.

Quantitative Differentiation Evidence: Thalidomide-N-methylpiperazine vs. Closest Analogs


Linker Protonation State and Predicted pKa Differentiation vs. PEG-Containing Thalidomide Conjugates

Thalidomide-N-methylpiperazine features an N-methylpiperazine linker with a predicted pKa of 10.83 ± 0.40, enabling protonation-dependent solubility enhancement in acidic endosomal compartments . In contrast, Thalidomide-Piperazine-PEG1-NH₂ (MW 429.47) incorporates a flexible PEG spacer that lacks this protonation capacity . A systematic analysis of piperazine-containing PROTACs demonstrated that the pKa of the piperazine ring is highly sensitive to neighboring chemical groups; the N-methyl substitution in Thalidomide-N-methylpiperazine modulates the protonation equilibrium compared to unsubstituted piperazine linkers, which can exhibit pKa shifts of 1–2 units depending on adjacent functional groups [1]. This protonation capability is critical because piperazine-containing linkers have been shown to improve solubility and promote endosomal membrane escape compared to PEG-only linkers of similar length [1][2].

PROTAC linker design physicochemical properties piperazine protonation solubility optimization

In Vivo MLKL Degradation Efficacy of PROTAC MLKL Degrader-2 vs. PROTAC MLKL Degrader-1

PROTAC MLKL Degrader-2 (compound MP-1, synthesized using Thalidomide-N-methylpiperazine as the E3 ligase ligand-linker conjugate) effectively degrades MLKL in the HT-29 xenograft mouse model in vivo [1]. In comparison, PROTAC MLKL Degrader-1 (Compound 36), which uses a modified CRBN ligand with a lenalidomide-linker fragment rather than the thalidomide-N-methylpiperazine module, demonstrates a DC₅₀ of 2.4 ± 0.5 μM and Dmax >90% at 10 μM in HT-29 cells in vitro, but its in vivo degradation data are not reported in the same detail . MP-11, the optimized analog derived from the same SAR series as MP-1 and sharing the Thalidomide-N-methylpiperazine E3 ligase module, exhibits potent nanomolar antinecroptotic activity (EC₅₀ 0.017–0.019 μM in TSZ-treated HT-29 cells) with low cytotoxicity (IC₅₀ > 40 μM in HT-29), and demonstrated effective in vivo MLKL degradation in xenograft studies .

MLKL degradation necroptosis HT-29 xenograft in vivo PROTAC efficacy

Synthetic Efficiency: Pre-Assembled Ligand-Linker Conjugate vs. Stepwise Assembly

Thalidomide-N-methylpiperazine is supplied as a single, pre-assembled E3 ligase ligand-linker conjugate (MW 356.38, typically ≥95% purity) [1]. This eliminates one synthetic step compared to procuring thalidomide (HY-14658, MW 258.23) and N-methylpiperazine linker (HY-78871) separately, then performing an amide or alkylation coupling reaction . Competing conjugates such as Thalidomide-Piperazine-Piperidine (MW 425.48, CAS 2229716-11-2) and Thalidomide-Piperazine-PEG1-NH₂ (MW 429.47) represent alternative pre-assembled options but differ in linker composition, length, and exit vector geometry . The N-methylpiperazine linker in Thalidomide-N-methylpiperazine provides a relatively compact and rigid spacer (predicted to be shorter than PEG-containing alternatives), which may favor ternary complex formation for specific target protein geometries [2].

PROTAC synthesis E3 ligase ligand-linker conjugate streamlined workflow chemical procurement

Covalent Target Engagement Strategy Differentiates MP-Series PROTACs from Reversible MLKL Degraders

The PROTAC MLKL Degrader-2 series (MP-1, MP-11), built on the Thalidomide-N-methylpiperazine E3 ligase module, employs a covalent binding strategy via a theophylline-derived ligand that covalently reacts with the Cys86 residue of human MLKL [1]. This covalent mechanism contrasts with PROTAC MLKL Degrader-1 (Compound 36), which uses a reversible MLKL-binding warhead (Kd < 10 nM for human MLKL) but relies on non-covalent target engagement . The covalent approach demonstrated by MP-11 provides sustained target engagement even after compound washout (EC₅₀ of 0.019 μM after 4 h treatment followed by fresh medium replacement), indicating prolonged pharmacodynamic effect . Additionally, PROTAC MLKL Degrader-1 exhibits no detectable binding to RIPK1 and RIPK3 up to 10 μM, and the MP-series PROTACs are designed to selectively degrade MLKL without affecting RIPK1/RIPK3 levels [1].

covalent PROTAC MLKL Cys86 targeting target engagement degradation selectivity

Optimal Research and Procurement Scenarios for Thalidomide-N-methylpiperazine


Development of Covalent MLKL-Targeting PROTACs for Necroptosis Research

Thalidomide-N-methylpiperazine is the validated E3 ligase ligand-linker conjugate for constructing covalent MLKL PROTAC degraders. Researchers investigating necroptosis-related diseases (ischemia-reperfusion injury, neurodegeneration, inflammatory conditions) should procure this conjugate to synthesize PROTAC MLKL Degrader-2 (MP-1) or its optimized analog MP-11, which have demonstrated nanomolar antinecroptotic activity (EC₅₀ 0.017 μM) and effective in vivo MLKL degradation in HT-29 xenograft models [1]. The covalent Cys86-targeting mechanism provides sustained target engagement even after compound washout .

Streamlined PROTAC Library Synthesis Requiring Pre-Assembled CRBN Ligand-Linker Modules

For medicinal chemistry teams conducting structure-activity relationship (SAR) studies on PROTACs, Thalidomide-N-methylpiperazine offers a ready-to-conjugate building block that eliminates the separate procurement and coupling of the thalidomide CRBN ligand and N-methylpiperazine linker [2]. This reduces synthetic steps from two to one for final PROTAC assembly, improving workflow efficiency and reducing lot-to-lot variability compared to in-house linker conjugation .

Comparative Evaluation of Piperazine-Containing vs. PEG-Containing PROTAC Linkers

Thalidomide-N-methylpiperazine serves as a reference compound for studies comparing the impact of linker chemistry on PROTAC physicochemical and pharmacological properties. Its N-methylpiperazine linker (predicted pKa 10.83, semi-rigid geometry) can be benchmarked against Thalidomide-Piperazine-PEG1-NH₂ (flexible PEG spacer) or Thalidomide-Piperazine-Piperidine (extended linker) to evaluate the effects of linker protonation state, rigidity, and length on ternary complex formation, cellular permeability, and in vivo degradation efficacy [3].

In Vivo Target Validation Studies Requiring MLKL Degradation in Xenograft Models

For target validation programs assessing MLKL as a therapeutic target, PROTACs synthesized from Thalidomide-N-methylpiperazine have demonstrated the ability to effectively degrade MLKL in HT-29 xenograft mouse models [1]. This in vivo validation distinguishes this conjugate from alternative E3 ligase ligand-linker modules whose derived PROTACs lack reported in vivo degradation data, making it the preferred choice for translational pharmacology studies in necroptosis .

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